1-Boc-3-(3,4-diclorofenil)piperazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

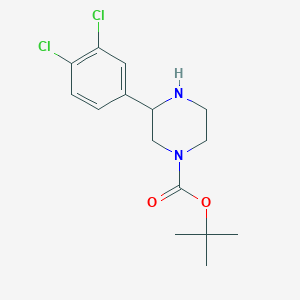

1-Boc-3-(3,4-dichlorophenyl)piperazine, also known as tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate, is a chemical compound with the molecular formula C15H20Cl2N2O2 and a molecular weight of 331.24 g/mol. This compound is a piperazine derivative, which is a class of chemicals known for their wide range of biological and pharmaceutical activities .

Aplicaciones Científicas De Investigación

1-Boc-3-(3,4-dichlorophenyl)piperazine is primarily used as a building block in the synthesis of more complex molecules. Its applications span various fields:

Chemistry: It is used in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.

Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Piperazine derivatives are found in various drugs, and this compound serves as a precursor in drug development.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Métodos De Preparación

The synthesis of 1-Boc-3-(3,4-dichlorophenyl)piperazine typically involves the reaction of 3-(3,4-dichlorophenyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by standard techniques such as recrystallization or column chromatography.

Industrial production methods for piperazine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Análisis De Reacciones Químicas

1-Boc-3-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected piperazine nitrogen can be substituted with other nucleophiles.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Oxidation and Reduction Reactions:

Mecanismo De Acción

Comparación Con Compuestos Similares

1-Boc-3-(3,4-dichlorophenyl)piperazine can be compared with other piperazine derivatives, such as:

1-Boc-4-(3,4-dichlorophenyl)piperazine: Similar structure but with the Boc group on a different nitrogen atom.

3-(3,4-Dichlorophenyl)piperazine: Lacks the Boc protecting group, making it more reactive in certain conditions.

1-Boc-3-(4-chlorophenyl)piperazine: Similar but with only one chlorine atom on the phenyl ring.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the importance of specific structural modifications in chemical synthesis and drug development.

Actividad Biológica

1-Boc-3-(3,4-dichlorophenyl)piperazine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

1-Boc-3-(3,4-dichlorophenyl)piperazine features a piperazine core substituted with a tert-butoxycarbonyl (Boc) group at the nitrogen atom and a 3,4-dichlorophenyl moiety. Its molecular formula is C₁₃H₁₄Cl₂N₂O, and it has a CAS number of 185110-16-1. The synthesis typically involves the reaction of 3,4-dichlorophenylpiperazine with di-tert-butyl dicarbonate (Boc anhydride), which protects the amine functionality during further synthetic steps.

Antiglycating Properties

Research indicates that derivatives of piperazine compounds, including 1-Boc-3-(3,4-dichlorophenyl)piperazine, exhibit significant biological activities such as antiglycating effects. These compounds have been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in various diseases like diabetes and neurodegenerative disorders. The inhibition of AGEs is particularly relevant for therapeutic applications in managing diabetic complications.

Interaction with Biological Targets

The unique structure of 1-Boc-3-(3,4-dichlorophenyl)piperazine allows it to interact with various biological targets. Studies suggest that piperazine derivatives can bind to neurotransmitter receptors and enzymes involved in metabolic pathways. This binding affinity influences their pharmacological properties and potential therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives:

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens. The structural modifications in piperazines can enhance their efficacy against bacterial strains.

- Antidiabetic Effects : A specific focus has been on the ability of these compounds to mitigate glycation processes, thus presenting potential as antidiabetic agents. The inhibition of AGEs formation has been quantitatively analyzed in vitro, showing promising results.

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)10-4-5-11(16)12(17)8-10/h4-5,8,13,18H,6-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEHFOWFGHHJGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390811 |

Source

|

| Record name | 1-Boc-3-(3,4-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185110-16-1 |

Source

|

| Record name | 1-Boc-3-(3,4-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.